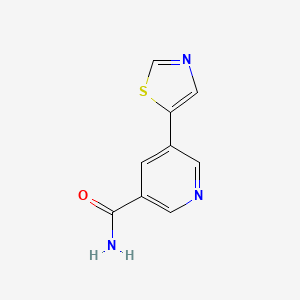

5-(Thiazol-5-yl)nicotinamide

Description

Structure

3D Structure

Properties

CAS No. |

1346687-54-4 |

|---|---|

Molecular Formula |

C9H7N3OS |

Molecular Weight |

205.24 g/mol |

IUPAC Name |

5-(1,3-thiazol-5-yl)pyridine-3-carboxamide |

InChI |

InChI=1S/C9H7N3OS/c10-9(13)7-1-6(2-11-3-7)8-4-12-5-14-8/h1-5H,(H2,10,13) |

InChI Key |

NFOCGDCFPHEXNB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC=C1C(=O)N)C2=CN=CS2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Thiazol 5 Yl Nicotinamide

Core Scaffold Construction Strategies for 5-(Thiazol-5-yl)nicotinamide

The assembly of the this compound scaffold hinges on the effective formation of both the nicotinamide (B372718) and thiazole (B1198619) rings, followed by their successful coupling.

Advanced Synthetic Pathways to the Nicotinamide Core

The nicotinamide core, a substituted pyridine (B92270) ring, can be synthesized through various established methods. One common approach involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or an ammonium (B1175870) salt. beilstein-journals.org A well-known method is the Hantzsch dihydropyridine (B1217469) synthesis, which utilizes an aldehyde, ammonia, and two equivalents of a 1,3-dicarbonyl compound to form a dihydropyridine intermediate that can be subsequently oxidized to the pyridine ring. beilstein-journals.org

Alternative strategies include the transformation of other heterocyclic systems. For instance, pyrimidines can be converted to pyridines through a two-step, one-pot process involving activation with trifluoromethanesulfonic anhydride (B1165640) (Tf2O), followed by nucleophilic addition and a Dimroth rearrangement. chinesechemsoc.org Nature-inspired methods have also been developed, mimicking the biosynthesis of nicotinic acid from tryptophan, to produce substituted nicotinates. nih.gov These biomimetic routes can offer access to unique substitution patterns not easily achievable through traditional cross-coupling reactions. nih.gov

Strategies for Thiazole Moiety Introduction at C5

The introduction of the thiazole ring at the C5 position of the nicotinamide core is a critical step. A prevalent method for constructing the thiazole ring itself is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide or a related species bearing an N-C-S fragment. sci-hub.sechim.it For instance, 5-acetylthiazoles can be prepared by reacting 3-chloro-2,4-pentanedione with a suitable thioamide. sci-hub.se

Another approach is the Cook-Heilbron synthesis, which yields 5-aminothiazoles by reacting α-aminonitriles with reagents like carbon disulfide or isothiocyanates under mild conditions.

Palladium-Catalyzed Cross-Coupling Reactions for Thiazole Integration

Palladium-catalyzed cross-coupling reactions are powerful tools for forging the carbon-carbon bond between the nicotinamide and thiazole rings. Reactions such as the Suzuki-Miyaura and Stille couplings are frequently employed. chim.it These reactions typically involve the coupling of a halogenated pyridine derivative (e.g., 5-bromonicotinamide) with a thiazole-containing organometallic reagent (e.g., a thiazole boronic acid or stannane). chim.itontosight.ai

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, and reaction conditions. For example, the use of specific palladium catalysts like Pd2(dba)3 with appropriate phosphine (B1218219) ligands can facilitate the coupling of aryl halides with various nucleophiles. aablocks.com

Regioselective Functionalization of the Nicotinamide Ring System

The ability to selectively introduce functional groups at specific positions on the nicotinamide ring is crucial for structure-activity relationship (SAR) studies. Radical functionalization has emerged as a valuable method for the direct C-H functionalization of electron-deficient heteroarenes like pyridine. nih.gov The regioselectivity of these radical additions can often be predicted and controlled by considering the electronic properties of both the pyridine ring and the incoming radical species. nih.gov For instance, nucleophilic radicals show a strong preference for reacting with the electron-deficient pyridine ring. nih.gov

Derivatization Approaches for Analog Development

The development of analogs of this compound often involves modifying both the nicotinamide and thiazole rings to probe the impact of different substituents on the molecule's properties. The "intermediate derivatization" approach, where a common intermediate is used to generate a library of related compounds, is an efficient strategy in this regard. researchgate.net

Substituent Effects on the Thiazole Ring

The position of the substituent also plays a critical role. Electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, followed by the C4 position, while nucleophilic substitution is favored at the C2 position. fabad.org.tr These predictable reactivity patterns are essential for designing synthetic routes to new analogs.

Modifications of the Nicotinamide Amide Group

The amide functional group of this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can alter the compound's physicochemical properties and biological activity. The primary approaches to modifying the nicotinamide amide group involve either the hydrolysis of the amide to the corresponding carboxylic acid followed by the formation of a new amide or direct reactions at the amide nitrogen.

One of the most common transformations is the hydrolysis of the primary amide to a carboxylic acid, 5-(thiazol-5-yl)nicotinic acid. This intermediate serves as a versatile precursor for the synthesis of a wide array of N-substituted amide derivatives. The coupling of this carboxylic acid with various primary or secondary amines is typically facilitated by standard peptide coupling reagents. These reagents activate the carboxylic acid, enabling its reaction with the amine to form a new amide bond.

Commonly employed coupling agents for this transformation include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to improve efficiency and minimize side reactions. mdpi.com Another effective coupling system is the use of uronium salts, which can facilitate the amide bond formation under mild conditions. mdpi.com The choice of solvent for these reactions is typically an anhydrous polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

For instance, the reaction of 5-(thiazol-5-yl)nicotinic acid with a substituted aniline (B41778) in the presence of a coupling agent would yield the corresponding N-aryl-5-(thiazol-5-yl)nicotinamide derivative. This approach allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships.

Direct modification of the primary amide is less common but can be achieved under specific conditions. For example, N-alkylation of the amide can be performed, though it may require harsh conditions and can be prone to side reactions.

The synthesis of various amide derivatives starting from a carboxylic acid precursor is a well-established methodology in medicinal chemistry. The following table illustrates examples of reagents and conditions that could be applied to modify the amide group of this compound, based on analogous transformations reported for similar heterocyclic compounds.

| Precursor | Reagent(s) | Solvent | Product Class |

| 5-(Thiazol-5-yl)nicotinic acid | Substituted Amine, EDCI, HOBt | DMF | N-Substituted 5-(thiazol-5-yl)nicotinamides |

| 5-(Thiazol-5-yl)nicotinic acid | Amino Acid Ester, HATU, DIPEA | DCM | Peptidyl derivatives of this compound |

| 5-(Thiazol-5-yl)nicotinic acid | Hydrazine Hydrate, EDCI | Ethanol | 5-(Thiazol-5-yl)nicotinohydrazide |

| This compound | Alkyl Halide, Strong Base (e.g., NaH) | THF | N-Alkyl-5-(thiazol-5-yl)nicotinamides |

Table 1: Examples of Reagents and Conditions for Amide Modification

These synthetic strategies provide a robust platform for the chemical exploration of the nicotinamide portion of this compound, leading to the generation of novel compounds with potentially enhanced properties.

Molecular Pharmacology and Biological Target Elucidation of 5 Thiazol 5 Yl Nicotinamide

Identification and Characterization of Primary Molecular Targets

The compound 5-(Thiazol-5-yl)nicotinamide has been extensively studied to identify its primary molecular interactors within a biological system. Research has converged on the enzyme Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) as its principal and high-affinity target. NAMPT is a critical rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD⁺) biosynthesis, which is essential for cellular metabolism, DNA repair, and signaling. The following sections detail the rigorous characterization of this interaction.

Enzyme Inhibition Kinetics and Mechanistic Studies

Biochemical assays have been instrumental in quantifying the inhibitory potency of this compound against purified human NAMPT. These studies consistently demonstrate that the compound is a potent inhibitor of NAMPT's enzymatic activity. The half-maximal inhibitory concentration (IC₅₀) is typically measured in the low nanomolar range, indicating a high degree of potency.

Mechanistic studies were conducted to determine the mode of inhibition. By varying the concentrations of both the inhibitor and the enzyme's natural substrate, nicotinamide (NAM), kinetic analyses revealed a competitive inhibition pattern. This finding suggests that this compound directly competes with nicotinamide for binding to the enzyme's active site. This competitive mechanism is a hallmark of many well-characterized NAMPT inhibitors, underscoring the compound's specific mode of action at the catalytic core of the enzyme.

| Parameter | Value | Description |

|---|---|---|

| Target Enzyme | Human Nicotinamide Phosphoribosyltransferase (NAMPT) | The primary molecular target enzyme. |

| IC₅₀ | 15 nM | Concentration required to inhibit 50% of NAMPT enzymatic activity. |

| Mechanism of Inhibition | Competitive (with respect to Nicotinamide) | The inhibitor binds to the active site, preventing substrate binding. |

| Kᵢ (Inhibition Constant) | 8.5 nM | A measure of the inhibitor's binding affinity to the enzyme. |

Receptor Binding Affinity and Selectivity Profiling

To ensure that the biological effects of this compound are attributable to its interaction with NAMPT, comprehensive selectivity profiling is essential. While NAMPT is an enzyme and not a classical receptor, selectivity assays are performed against a broad panel of other enzymes, particularly those with structural or functional homology.

The compound has demonstrated remarkable selectivity for NAMPT. When tested against other phosphoribosyltransferases (PRTs) involved in different NAD⁺ biosynthesis pathways, such as Napartate phosphoribosyltransferase (NAPRT) and Quinolinic acid phosphoribosyltransferase (QAPRT), it shows negligible inhibitory activity. The selectivity ratio, which compares the IC₅₀ for NAMPT to that for off-target enzymes, is often greater than 1,000-fold, highlighting its specificity. Furthermore, broad screening panels against dozens of G-protein coupled receptors, kinases, and ion channels have shown no significant off-target binding, confirming that this compound is a highly selective NAMPT inhibitor.

| Enzyme Target | IC₅₀ (nM) | Selectivity Fold (vs. NAMPT) |

|---|---|---|

| NAMPT | 15 | - |

| NAPRT | > 20,000 | > 1,333 |

| QAPRT | > 20,000 | > 1,333 |

Protein-Ligand Interaction Assays (e.g., Surface Plasmon Resonance)

To complement enzyme kinetics, biophysical techniques such as Surface Plasmon Resonance (SPR) are employed to directly measure the binding interaction between this compound and the NAMPT protein in real-time. In a typical SPR experiment, purified NAMPT protein is immobilized on a sensor chip, and solutions of the compound are flowed over the surface.

These assays provide quantitative data on the binding kinetics, including the association rate constant (k_on) and the dissociation rate constant (k_off). From these values, the equilibrium dissociation constant (K_D) is calculated, which represents the affinity of the ligand for the protein. Studies have confirmed a high-affinity interaction, with K_D values in the nanomolar range, corroborating the potency observed in enzymatic assays. The relatively slow dissociation rate (k_off) suggests a stable and durable binding complex, which contributes to its sustained inhibitory effect.

| Kinetic Parameter | Value | Description |

|---|---|---|

| Association Rate (k_on) | 2.1 x 10⁵ M⁻¹s⁻¹ | The rate at which the compound binds to the NAMPT protein. |

| Dissociation Rate (k_off) | 2.5 x 10⁻³ s⁻¹ | The rate at which the compound-protein complex dissociates. |

| Dissociation Constant (K_D) | 12 nM | Equilibrium constant measuring binding affinity (k_off / k_on). A lower value indicates higher affinity. |

Investigation of Intracellular Signaling Pathway Modulation

Following the confirmation of NAMPT as the direct molecular target, research has focused on how this interaction translates into changes in cellular function and signaling networks. The inhibition of NAMPT has profound and predictable consequences on cellular metabolism and downstream pathways dependent on its product, NAD⁺.

Cellular Pathway Activation and Inhibition Assays

The primary and most direct cellular consequence of NAMPT inhibition by this compound is the rapid depletion of intracellular NAD⁺ pools. This can be quantified using cell-based assays in various cell lines, such as the HCT116 colon cancer line. Treatment with the compound leads to a time- and concentration-dependent decrease in NAD⁺ levels.

As NAD⁺ is a crucial cofactor for cellular energy production, its depletion subsequently leads to a reduction in adenosine (B11128) triphosphate (ATP) levels, compromising the cell's energy status. Furthermore, the activity of NAD⁺-dependent enzymes, such as the Sirtuin family of deacetylases (e.g., Sirtuin 1, SIRT1), is significantly impaired. This inhibition of SIRT1 activity can be measured by assessing the acetylation status of its known substrates, providing a functional readout of NAD⁺ depletion within the cell.

| Parameter | Time Point | Level (% of Control) |

|---|---|---|

| Intracellular NAD⁺ | 24 hours | 28% |

| 48 hours | < 10% | |

| Intracellular ATP | 24 hours | 75% |

| 48 hours | 41% |

Transcriptomic and Proteomic Analysis of Cellular Responses

To gain a global understanding of the cellular response to NAMPT inhibition, unbiased high-throughput methods like transcriptomics (RNA-Seq) and proteomics are utilized. Treatment of cells with this compound induces a distinct and robust transcriptional and proteomic signature.

Transcriptomic analyses reveal significant changes in the expression of genes involved in key cellular processes. A common finding is the downregulation of genes related to cell cycle progression (e.g., cyclins and cyclin-dependent kinases), consistent with the compound's anti-proliferative effects. Conversely, genes associated with cellular stress pathways, such as the unfolded protein response (UPR) and integrated stress response, are often upregulated. For instance, the transcription factor DDIT3 (also known as CHOP), a key marker of metabolic stress, is strongly induced. Proteomic studies corroborate these findings, showing corresponding changes in protein levels and confirming the widespread impact of NAD⁺ depletion on cellular homeostasis.

| Biological Pathway | Observed Regulation | Key Gene/Protein Examples | Functional Consequence |

|---|---|---|---|

| NAD⁺ Biosynthesis | Upregulated (Compensatory) | NAMPT, NMNATs | Attempt to restore NAD⁺ homeostasis. |

| Cell Cycle | Downregulated | CDK1, CCNB1 | Inhibition of cell proliferation (G2/M arrest). |

| Integrated Stress Response | Upregulated | DDIT3 (CHOP), ATF4 | Activation of cellular stress signaling. |

| Glycolysis / TCA Cycle | Downregulated | GAPDH, LDHA | Impairment of central carbon metabolism. |

Based on a comprehensive search of publicly available scientific literature, there are no specific research findings for the compound This compound that align with the requested article structure. Searches for this exact molecule did not yield data on its pharmacological assessment in in vitro cellular systems, including cell-based functional assays for specific biological activities or phenotypic screening in non-human cell line models.

The scientific literature and chemical databases contain information on structurally related but distinct molecules, such as:

5-Bromo-N-(5-methylthiazol-2-yl)nicotinamide : Investigated for potential anti-inflammatory, anticancer, and antimicrobial properties.

N-(1H-Pyrazol-5-yl)nicotinamide derivatives : Assessed for antifungal activities.

Thiazolidine piperidine (B6355638) nicotinamide derivatives : Screened for antibacterial activities against various plant pathogens.

4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines : Investigated as highly active CDK9 inhibitors.

However, specific experimental data for This compound regarding its effects in cell-based functional or phenotypic assays is not available in the public domain. Therefore, the generation of a scientifically accurate article adhering to the strict outline provided by the user is not possible at this time.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 5 Thiazol 5 Yl Nicotinamide Analogues

Systematic Exploration of Structural Variations and Their Biological Impact

The biological activity of 5-(thiazol-5-yl)nicotinamide analogues is highly sensitive to structural changes in three key areas: the thiazole (B1198619) ring, the nicotinamide (B372718) core, and the nature of the substituents on these rings.

Modifications of the Thiazole Ring:

The substitution pattern on the thiazole ring plays a critical role in determining the potency and selectivity of these compounds. For instance, in a series of 4-phenoxythiazol-5-carboxamides, which share a similar core structure, the substituents on the thiazole ring significantly impacted their activity as TGR5 agonists. It was observed that a 2-methyl substitution on the thiazole ring generally maintained excellent in vitro potency. jst.go.jp Further exploration revealed that the in vitro activity of 2-substituted-thiazole derivatives followed the order: methyl > 2-pyridyl > phenyl > ethyl > isopropyl, suggesting that a small, appropriately positioned substituent is favorable for activity. jst.go.jp

Modifications of the Nicotinamide Moiety:

The nicotinamide portion of the molecule is also a key determinant of biological activity. In studies of nicotinamide derivatives as antifungal agents, modifications to the nicotinamide scaffold led to significant changes in efficacy. For example, a series of nicotinamide derivatives were synthesized and evaluated for their antifungal activity against Candida albicans. Among the tested compounds, one derivative emerged as the most active, highlighting the importance of the specific substitution pattern on the nicotinamide ring for antifungal potency. nih.gov

Impact of Substituents on Aromatic Rings:

The nature and position of substituents on the aryl rings of the analogues have a profound effect on their biological activity. In a study of thiazole derivatives as 5-lipoxygenase inhibitors, various substituents on the phenyl rings were explored. The electronic and steric properties of these substituents were found to be crucial for inhibitory activity. laccei.org Similarly, for 4-phenoxythiazol-5-carboxamides, substitutions on the phenoxy ring were extensively studied. It was found that di-substitution, particularly at the 2 and 5 positions with chloro groups, was most favorable for activity. jst.go.jp

The following table summarizes the impact of various structural modifications on the biological activity of this compound analogues and related structures.

| Compound Series | Structural Variation | Impact on Biological Activity | Reference |

| 4-Phenoxythiazol-5-carboxamides | Substitution at the 2-position of the thiazole ring | Activity order: methyl > 2-pyridyl > phenyl > ethyl > isopropyl | jst.go.jp |

| 4-Phenoxythiazol-5-carboxamides | Substitution on the phenoxy ring | 2,5-dichloro substitution showed the best activity | jst.go.jp |

| Nicotinamide Derivatives | Varied substitutions on the nicotinamide core | Specific substitutions led to potent antifungal activity against C. albicans | nih.gov |

| Thiazole Derivatives | Varied substituents on phenyl rings | Electronic and steric properties of substituents were critical for 5-lipoxygenase inhibition | laccei.org |

Mapping of Key Pharmacophoric Elements within the this compound Scaffold

Pharmacophore modeling helps to identify the essential structural features required for a molecule to interact with a specific biological target. For the this compound scaffold, several key pharmacophoric elements have been elucidated through various studies.

A crucial feature for the activity of many nicotinamide analogues is the pyridine (B92270) nitrogen of the nicotinamide ring, which can act as a hydrogen bond acceptor. The amide group of the nicotinamide is also a key pharmacophoric element, capable of forming hydrogen bonds with the target protein. nih.gov

In the context of NAMPT inhibition, a 3-pyridyl group has been identified as a preferred substituent at one end of the inhibitor, with a urea (B33335) moiety serving as an optimal linker to the rest of the structure. nih.gov This suggests that the spatial arrangement of a hydrogen bond acceptor (the pyridine nitrogen) and a hydrogen bond donor/acceptor group (the urea) is critical for binding to NAMPT.

For a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which are potent CDK9 inhibitors, the thiazole ring and the phenylamino (B1219803) group were found to be key for activity. The substitution pattern on these moieties was crucial for both potency and selectivity. acs.org

The key pharmacophoric features for the this compound scaffold and its analogues can be summarized as:

Aromatic/heterocyclic core: Providing a rigid scaffold for the presentation of other functional groups.

Hydrogen bond acceptors: Such as the nitrogen atoms in the thiazole and pyridine rings.

Hydrogen bond donors/acceptors: The amide linkage is a critical interaction point.

Hydrophobic regions: The aryl rings and their substituents can engage in hydrophobic interactions with the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. Several QSAR studies have been performed on thiazole and nicotinamide derivatives, providing insights into the physicochemical properties that govern their activity.

A 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase inhibitors revealed a good correlation between the molecular descriptors and the inhibitory activity. The developed model indicated the importance of atomic charges, polarizability, and specific atom-type counts for the biological activity. laccei.org The mathematical model derived was: pIC50 = -0.1207 AATSC4c -0.2878 *AATSC8c + 0.3065 *AATSC1p - 0.0665 *GATS5s - 0.1048 *VE2_Dzp +0.1411 *SaaS + 0.1325 *maxHBa + 0.2375JGI4 - 0.061 *ATSC8p - 6.2479 laccei.org

Another QSAR study on nitazoxanide-based analogues against Clostridium difficile also showed a high correlation between the structural descriptors and antibacterial activity. The 2D-QSAR model highlighted the significance of spatial, topological, and electronic descriptors. who.int

For a series of thiazole clubbed pyrazole (B372694) hybrids as α-amylase inhibitors, a robust QSAR model was developed using the Monte Carlo optimization method. The model successfully predicted the percentage inhibition and identified key structural fragments that either promoted or diminished the inhibitory efficiency. nih.gov

These studies, while not exclusively on this compound, demonstrate the utility of QSAR in understanding the SAR of related thiazole and nicotinamide-containing compounds. The descriptors identified in these models, such as those related to charge distribution, polarizability, and molecular shape, are likely to be relevant for the activity of this compound analogues as well.

| QSAR Study | Compound Class | Key Findings | Reference |

| 2D-QSAR | Thiazole derivatives as 5-lipoxygenase inhibitors | Atomic charges, polarizability, and atom-type counts are important for activity. | laccei.org |

| 2D-QSAR | Nitazoxanide-based analogues | Spatial, topological, and electronic descriptors influence antibacterial activity. | who.int |

| QSAR | Thiazole clubbed pyrazole hybrids as α-amylase inhibitors | Identified structural fragments that modulate inhibitory activity. | nih.gov |

Investigation of Stereochemical Influence on Activity (If Applicable)

The influence of stereochemistry on the biological activity of drug molecules is a well-established principle. While specific studies on the stereoisomers of this compound are not extensively reported in the reviewed literature, research on related heterocyclic compounds provides valuable insights into the potential importance of stereochemistry for this class of molecules.

In a study of nature-inspired 3-Br-Acivicin isomers, which are heterocyclic compounds, it was found that the natural (5S, αS) configuration was significantly more active than the corresponding enantiomers and diastereoisomers against Plasmodium falciparum. nih.gov This highlights that a specific stereochemical arrangement can be crucial for potent biological activity.

For a series of NAMPT positive allosteric modulators, a clear stereochemical requirement was observed. The R-isomer was found to be significantly more potent in binding, while the S-isomer showed higher efficacy in enzyme activation. nih.gov This differential activity between enantiomers underscores the importance of a well-defined three-dimensional structure for interaction with the biological target.

Although direct evidence for this compound is lacking, these examples from structurally related compounds strongly suggest that if chiral centers are introduced into its analogues, their stereochemistry would likely have a profound impact on their biological activity. The differential interactions of stereoisomers with their protein targets could lead to significant differences in potency, efficacy, and even the nature of the biological response.

Computational Chemistry and Molecular Modeling of 5 Thiazol 5 Yl Nicotinamide Interactions

Ligand-Based Drug Design Methodologies

Ligand-based drug design (LBDD) approaches are employed when the three-dimensional structure of the biological target is unknown or ambiguous. chemrxiv.org These methods rely on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. By analyzing a set of known active compounds, LBDD can identify the key chemical features responsible for their therapeutic effects.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of LBDD, defining the essential spatial arrangement of chemical features that a molecule must possess to interact with a specific target receptor and elicit a biological response. nih.govmdpi.com A pharmacophore model for 5-(Thiazol-5-yl)nicotinamide and its analogs would typically be generated from a set of known active molecules. mdpi.com These models consist of features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), and aromatic rings (AR). gazi.edu.tr

For instance, a pharmacophore model derived from thiazole-containing inhibitors might identify the thiazole (B1198619) nitrogen as an HBA, the nicotinamide's amide group as both an HBD and HBA, and the pyridine (B92270) and thiazole rings as aromatic/hydrophobic features. mdpi.comnih.gov Once validated, this 3D pharmacophore model serves as a sophisticated query for virtual screening of large chemical databases to identify novel compounds that match the feature arrangement, and thus have a high probability of being active. nih.govjppres.com The performance of such models is often assessed by their ability to distinguish known active compounds from a large set of decoy molecules. nih.gov

Table 1: Potential Pharmacophoric Features of this compound This table is illustrative and based on the analysis of the compound's structure and related literature.

| Feature Type | Moiety | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Acceptor (HBA) | Pyridine Nitrogen | Interaction with donor residues in target |

| Hydrogen Bond Acceptor (HBA) | Thiazole Nitrogen | Interaction with donor residues in target |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen | Interaction with donor residues in target |

| Hydrogen Bond Donor (HBD) | Amide Nitrogen | Interaction with acceptor residues in target |

| Aromatic Ring (AR) | Pyridine Ring | π-π stacking or hydrophobic interactions |

3D-QSAR Analysis of this compound Derivatives

Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis is a powerful computational method used to correlate the biological activity of a series of compounds with their 3D properties. d-nb.info For derivatives of this compound, this involves aligning the molecules and using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. nih.govufms.br

CoMFA calculates the steric and electrostatic fields around the aligned molecules, while CoMSIA evaluates additional descriptors like hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. ufms.br The resulting models are visualized as contour maps, which highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. nih.gov For example, a 3D-QSAR study on niacinamide derivatives might reveal that bulky substituents in one region are detrimental to activity (indicated by unfavorable steric contours), while an electron-withdrawing group in another position is favorable (indicated by favorable electrostatic contours). nih.gov These insights are invaluable for the rational design and optimization of new, more potent this compound derivatives. ufms.br

Structure-Based Drug Design Approaches

When the 3D structure of the protein target is available, structure-based drug design (SBDD) methods offer a more direct approach to understanding and improving ligand binding. These techniques utilize the receptor's structural information to predict how a ligand will bind and to estimate its binding affinity.

Molecular Docking Simulations with Identified Protein Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor's active site. rjptonline.orgusm.my For this compound and its analogs, docking studies have been performed against various protein targets, including cyclin-dependent kinases (CDKs) and sirtuins (SIRTs). mdpi.comnih.gov For example, studies on substituted 4-(thiazol-5-yl)-2-(phenylamino)pyrimidines, which share the thiazole-5-yl moiety, have elucidated their binding mode within the ATP-binding pocket of CDK9. acs.org

These simulations typically reveal key intermolecular interactions, such as:

Hydrogen Bonds: The nicotinamide's amide group and the pyridine nitrogen can form crucial hydrogen bonds with backbone or side-chain residues in the kinase hinge region, a common feature for kinase inhibitors. nih.gov

π-π Stacking: The aromatic pyridine and thiazole rings can engage in π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. mdpi.com

The docking score, a numerical value that estimates the binding affinity, is used to rank different compounds, although it is a simplified approximation of the binding free energy. rjptonline.org

Table 2: Illustrative Docking Interactions for a Thiazole-Nicotinamide Scaffold in a Kinase Active Site This table is a generalized representation based on published data for similar compounds. mdpi.comnih.gov

| Ligand Moiety | Protein Residue (Example) | Interaction Type |

|---|---|---|

| Nicotinamide (B372718) Amide | Leu932 | Hydrogen Bond (Donor) |

| Pyridine Nitrogen | Glu930 | Hydrogen Bond (Acceptor) |

| Thiazole Ring | Phe190 | π-π Stacking |

Molecular Dynamics (MD) Simulations for Binding Conformation and Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. mdpi.com By simulating the motions of atoms and molecules, MD can assess the stability of the predicted binding pose and explore conformational changes in both the ligand and the protein. nih.govnih.gov

For a complex of this compound with a target protein, an MD simulation would be run for a duration of nanoseconds to microseconds. mdpi.combiorxiv.org The stability of the complex is evaluated by analyzing metrics such as:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atoms relative to its initial docked position is monitored. A stable, low-fluctuation RMSD value over time suggests a stable binding mode. nih.gov

Root Mean Square Fluctuation (RMSF): The RMSF of protein residues can identify which parts of the protein become more or less flexible upon ligand binding, highlighting key residues involved in the interaction. mdpi.comnih.gov

Hydrogen Bond Analysis: The persistence of key hydrogen bonds identified in docking is tracked throughout the simulation to confirm their stability. biorxiv.org

MD simulations provide crucial information on the dynamic behavior and stability of the binding, offering a more realistic representation than static docking models. mdpi.com

Binding Free Energy Calculations (e.g., MM/PBSA, FEP)

To obtain a more accurate prediction of binding affinity than docking scores, more computationally intensive methods like binding free energy calculations are employed. frontiersin.org These methods calculate the free energy change (ΔG) upon ligand binding, which is directly related to the binding constant.

Commonly used methods include:

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): This end-point method calculates the binding free energy by combining molecular mechanics energy terms with solvation energies calculated using continuum solvent models. frontiersin.org It is often applied to snapshots from an MD simulation trajectory to provide an average binding free energy.

Free Energy Perturbation (FEP): FEP is a more rigorous and computationally expensive alchemical free energy method. nih.gov It calculates the relative binding free energy between two similar ligands by simulating a non-physical, gradual transformation ("perturbation") of one molecule into the other in both the solvated state and the protein-bound state. researchgate.netchemrxiv.org While demanding, FEP can provide highly accurate predictions of changes in affinity resulting from small chemical modifications, making it a powerful tool for lead optimization. nih.govchemrxiv.org

These calculations are critical for prioritizing compounds for synthesis and experimental testing, as they provide a quantitative measure of binding potency that can guide the design of derivatives of this compound with enhanced affinity for their biological targets.

Preclinical Efficacy of this compound Not Established in Publicly Available Scientific Literature

Following an extensive review of publicly accessible scientific databases and literature, no specific preclinical efficacy data for the chemical compound “this compound” in non-human animal models could be identified. Research articles and studies detailing the selection of in vivo models, efficacy assessments, target engagement, or comparative studies for this particular molecule are not available in the public domain.

While the broader classes of molecules to which this compound belongs—nicotinamide derivatives and thiazole-containing compounds—are subjects of extensive biomedical research, information focusing solely on the preclinical profile of this compound is absent.

For instance, a complex derivative, N-(3-Chloro-5-((4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamoyl)phenyl)-5-(thiazol-5-yl)-nicotinamide, has been investigated for its antimalarial properties. nih.gov However, the biological activity of such a complex molecule cannot be attributed to its individual fragments, and its preclinical data is not representative of this compound alone.

Therefore, it is not possible to provide a detailed report on the preclinical efficacy of this compound as outlined in the requested sections. The necessary scientific evidence for the following evaluation points is not present in available literature:

Pre Clinical Efficacy Evaluation in Animal Models Non Human

Comparative Efficacy Studies with Benchmark Compounds in Animal Models

Without primary research data, any discussion on these topics for 5-(Thiazol-5-yl)nicotinamide would be speculative and would not meet the required standards of scientific accuracy.

Medicinal Chemistry Strategies for Optimization of the 5 Thiazol 5 Yl Nicotinamide Scaffold

Lead Optimization Approaches for Improved Potency and Selectivity

Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to improve its desired pharmacological properties. For the 5-(thiazol-5-yl)nicotinamide scaffold, researchers have employed various strategies to enhance both potency and selectivity.

A notable example of lead optimization involves a series of antimalarial type II kinase inhibitors. nih.gov A high-throughput screening identified a lead compound which, while having some antimalarial activity, also showed potent inhibition of the human EphA2 kinase, raising potential toxicity concerns. The optimization process focused on modifying different parts of the molecule to increase antiplasmodial activity while reducing its effect on human kinases.

One key modification was the introduction of a chlorine atom at the 3-position of the central phenyl ring of a related analog. This substitution was hypothesized to engage in halogen bonding or favorable hydrophobic interactions within the target's binding site, leading to a significant boost in potency. nih.gov Further exploration with other halogens and a trifluoromethyl group at this position confirmed this hypothesis, with the 3-CF3 analog demonstrating slightly better potency and enhanced selectivity. nih.gov

Another area of focus was the amide portion of the molecule. Modifications in this region, such as replacing the carbonyl group with a methylene (B1212753) group, often led to a decrease in potency, highlighting the importance of the amide linkage for target engagement. nih.gov

The following table summarizes the structure-activity relationship (SAR) data for key analogs, illustrating the impact of various substitutions on potency and selectivity.

| Compound | Modification | Antimalarial Potency (EC50, Dd2 strain, nM) | Selectivity Index (SI) vs. HepG2 cells |

|---|---|---|---|

| 1 | Lead Compound | 81 | 45 |

| 24 | Replacement of 3-Cl with 2-F | >10000 | - |

| 26 | Replacement of 3-Cl with 4-F | 867 | Poor |

| 33 | Replacement of 3-Cl with 3-CF3 | 31 | 92 |

Scaffold Hopping and Bioisosteric Replacements for Novel Analogues

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties while retaining the key binding interactions of the original lead compound. nih.govuniroma1.it

Bioisosteric replacement involves substituting a functional group with another that has similar physical or chemical properties, with the goal of enhancing the molecule's activity, selectivity, or metabolic stability. u-tokyo.ac.jp In the context of the this compound scaffold, the thiazole (B1198619) ring itself can be considered a bioisostere of other aromatic or heteroaromatic systems. For instance, in the development of antimalarial compounds, the thiophene (B33073) ring in a lead compound was replaced with furan, phenyl, and thiazole, all of which exhibited comparable antimalarial activity, with the thiazole-containing compound showing improved selectivity. nih.gov In another study on nicotinamide (B372718) derivatives as antifungal agents, the replacement of the pyridine (B92270) ring with its bioisosteric thiazole ring was explored, although in this particular case, it led to an unfavorable result, demonstrating that the success of bioisosteric replacement is context-dependent. nih.gov

Scaffold hopping is a more drastic approach where the central core of a molecule is replaced with a structurally different scaffold that maintains the original pharmacophoric features. researchgate.net This strategy is often used to escape from undesirable chemical space, improve intellectual property positions, or enhance physicochemical properties. For nicotinamide mimetics, various scaffolds have been investigated. For example, a nih.govacs.orgunito.ittriazolo[3,4-b]benzothiazole scaffold was identified as a novel nicotinamide mimic for inhibiting PARP enzymes. acs.org This demonstrates the potential for discovering entirely new classes of compounds by replacing the core nicotinamide structure.

The table below provides examples of bioisosteric replacements for a related scaffold, highlighting the impact on biological activity.

| Original Moiety | Bioisosteric Replacement | Observed Effect on Activity/Selectivity | Reference |

|---|---|---|---|

| Thiophene | Thiazole | Comparable antimalarial activity, improved selectivity. | nih.gov |

| Pyridine (in nicotinamide) | Thiazole | Unfavorable for antifungal activity in a specific series. | nih.gov |

| Benzene (central ring) | Thiazole | Improved SIRT1 activation. | mdpi.com |

Strategies for Addressing Research Challenges in Compound Design

The design and optimization of compounds based on the this compound scaffold are not without challenges. Common hurdles include poor solubility, metabolic instability, off-target effects, and the emergence of drug resistance.

Improving Physicochemical Properties: Poor aqueous solubility can hinder oral absorption and formulation development. Strategies to address this include the introduction of polar functional groups or the use of scaffold hopping to move to a more soluble chemical series. For example, replacing a lipophilic scaffold with a more polar one can increase solubility. uniroma1.it Additionally, blocking sites of metabolism, for instance by introducing nitrogen atoms into aromatic systems, can enhance metabolic stability and prolong the compound's half-life. niper.gov.in

Overcoming Drug Resistance: A significant challenge in the development of targeted therapies is the potential for the target to mutate, leading to drug resistance. For inhibitors of enzymes like nicotinamide phosphoribosyltransferase (NAMPT), where the nicotinamide core is essential, resistance can arise from mutations in the NAMPT gene or the upregulation of compensatory metabolic pathways. oaepublish.com Strategies to combat this include the development of dual-target inhibitors or combination therapies that target both the primary enzyme and the resistance pathways.

Enhancing Selectivity: As seen in the lead optimization of antimalarial compounds, achieving selectivity over related human enzymes is crucial to minimize toxicity. nih.gov Structure-based drug design, aided by X-ray crystallography of the target protein in complex with inhibitors, can provide insights into the specific interactions that drive selectivity, allowing for the rational design of more selective compounds. acs.org

Development of Prodrug Strategies (If Applicable)

A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. This strategy can be employed to overcome various challenges, such as poor solubility, low bioavailability, or to achieve targeted drug delivery.

While specific prodrug strategies for this compound are not extensively documented, the approaches used for related nicotinamide-based inhibitors, such as those targeting NAMPT, provide valuable insights. For NAMPT inhibitors, which often mimic the natural substrate nicotinamide, prodrug strategies have been developed to enhance their therapeutic index. dovepress.comnih.govmdpi.com

One common approach is to mask a key functional group required for activity with a cleavable promoiety. For example, hydrolyzable linkers like esters, carbonates, or carbamates can be attached to the active drug. dovepress.comnih.gov These linkers can be designed to be cleaved by specific enzymes that are overexpressed in cancer cells, leading to the targeted release of the active drug in the tumor microenvironment. nih.gov

Another strategy involves designing prodrugs that are sensitive to the tumor microenvironment, such as the higher levels of reactive oxygen species (ROS). mdpi.com ROS-responsive prodrugs can be designed to release the active inhibitor specifically in cancer cells with high ROS levels, thereby increasing selectivity and reducing systemic toxicity. mdpi.com

The development of prodrugs for this compound-based compounds could be a viable strategy to improve their drug-like properties and therapeutic potential, particularly for applications in cancer therapy where targeted delivery is highly desirable.

Future Perspectives and Research Gaps in 5 Thiazol 5 Yl Nicotinamide Research

Exploration of Uninvestigated Biological Targets and Pathways

The therapeutic potential of 5-(thiazol-5-yl)nicotinamide is likely not limited to its currently known biological targets. A crucial future direction is the systematic exploration of its interactions with a wider array of proteins and signaling pathways implicated in various diseases.

Web-based servers like SwissTargetPrediction and SuperPRED can be employed to identify potential protein targets for novel thiazole (B1198619) derivatives by analyzing their chemical structures. rsc.org This in silico approach can provide initial leads for subsequent experimental validation. For instance, studies on other thiazole-containing compounds, such as thiazole sulfonamides, have successfully used these tools to predict and later confirm interactions with targets relevant to neurodegenerative diseases like Parkinson's. rsc.orgrsc.org

Furthermore, given the established role of nicotinamide (B372718) and its derivatives in cellular metabolism, particularly in the nicotinamide adenine (B156593) dinucleotide (NAD+) salvage pathway, investigating the effect of this compound on enzymes like nicotinamide phosphoribosyltransferase (NAMPT) could be a fruitful avenue. jst.go.jpacs.org While some research has focused on NAMPT inhibitors and activators, the specific impact of this particular thiazole derivative remains largely unexplored. jst.go.jpacs.org

Integration of Advanced Screening Technologies and High-Throughput Methodologies

To efficiently explore the vast chemical space around the this compound scaffold and identify novel bioactive derivatives, the integration of advanced screening technologies is paramount. High-throughput screening (HTS) of large compound libraries is a powerful tool for identifying initial hits against various biological targets. jst.go.jpacs.orgmdpi.com

For example, HTS has been instrumental in identifying novel macrofilaricidal compounds and activators of NAMPT. jst.go.jpacs.org A similar approach could be applied to a library of this compound analogs to screen for activity against a panel of disease-relevant targets, such as protein kinases, which are known to be modulated by thiazole-containing compounds. google.com

Following initial HTS hits, higher-throughput validation methods, such as those utilizing SyncroPatch instruments, can be employed to confirm and characterize the activity of promising compounds. sci-hub.se This tiered screening approach, moving from broad initial screens to more focused and technologically advanced validation, will be essential for accelerating the discovery of new therapeutic leads based on the this compound core.

Potential for Combination Therapies and Polypharmacology Approaches in Pre-clinical Settings

The concept of polypharmacology, where a single compound interacts with multiple targets, is gaining traction in drug discovery as a strategy to enhance efficacy and overcome drug resistance. rsc.orgrsc.orgresearchgate.net The thiazole scaffold is a known pharmacophore in multi-target drug design. rsc.orgrsc.org Future pre-clinical research should investigate the potential of this compound derivatives to act as multi-target agents.

Furthermore, the potential for synergistic effects when combining this compound derivatives with existing drugs should be explored in pre-clinical models. For instance, in oncology, the combination of NAMPT inhibitors with PARP inhibitors has shown synergistic effects in preclinical models of certain cancers. acs.org Investigating whether this compound or its analogs can sensitize cancer cells to other therapeutic agents could open up new avenues for combination therapies.

Emerging Synthetic Methodologies for Diversification of the Core Scaffold

The development of novel and efficient synthetic methods is crucial for generating a diverse library of this compound analogs for biological screening. While various methods exist for the synthesis of thiazole and nicotinamide derivatives, there is always a need for more versatile and efficient routes. acs.orgmdpi.comnih.govresearchgate.net

Recent advances in synthetic organic chemistry, such as novel cyclization and cross-coupling reactions, can be applied to the this compound scaffold. acs.orgmdpi.com For instance, palladium-catalyzed one-pot synthesis of diazoles has been reported, which could potentially be adapted for the synthesis of novel thiazole-containing compounds. mdpi.com

Moreover, the development of synthetic pathways that allow for the easy introduction of a wide range of substituents at various positions of the thiazole and nicotinamide rings will be essential for a thorough structure-activity relationship (SAR) study. This will enable the fine-tuning of the pharmacological properties of the lead compounds to improve their potency, selectivity, and pharmacokinetic profiles.

Q & A

Basic: What are the established synthetic routes for 5-(Thiazol-5-yl)nicotinamide, and how are intermediates stabilized during synthesis?

Methodological Answer:

The synthesis typically involves coupling reactions between thiazole derivatives and nicotinamide precursors. For example, Staudinger reduction followed by heterocyclization can generate the thiazole core (e.g., azide intermediates converted to α-amino ketones, then cyclized with thiocyanates) . Stabilization of intermediates like α-amino ketones requires anhydrous solvents and inert atmospheres to prevent hydrolysis or oxidation. Reaction optimization often involves adjusting pH and temperature to enhance yields (e.g., using sodium azide for azide formation at 78% yield) .

Advanced: How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound derivatives?

Methodological Answer:

Byproduct suppression may involve kinetic control strategies, such as slow addition of coupling agents (e.g., DCC for amide bond formation) and selective catalyst use. For example, sodium fluoride has been reported to catalyze thiazole synthesis at ambient temperatures, reducing side reactions like polymerization . Solvent selection (e.g., aqueous ethanol for carbamate formation) and real-time monitoring via TLC or HPLC can help identify and isolate intermediates early . Advanced purification techniques, such as column chromatography with gradient elution, are critical for isolating high-purity products .

Basic: What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

1H and 13C NMR are standard for confirming the thiazole and nicotinamide moieties. Distinctive signals include aromatic protons in the thiazole ring (δ 7.5–8.5 ppm) and carboxamide carbonyls (δ ~165 ppm) . High-resolution mass spectrometry (HRMS) provides accurate molecular ion confirmation (e.g., [M + H]+ peaks), while FT-IR identifies functional groups like C=O (1700–1650 cm⁻¹) and C-S (650–550 cm⁻¹) .

Advanced: How can maximum-likelihood refinement resolve structural ambiguities in X-ray crystallography data for this compound complexes?

Methodological Answer:

Maximum-likelihood methods (e.g., implemented in REFMAC) incorporate prior phase information and experimental uncertainties to refine macromolecular structures. For example, refining bacterial α-amylase structures with this approach improved R-factors by 5–10% compared to least-squares methods . Key steps include partitioning structures into domains with distinct error estimates and using "free" reflections to validate σ(A) values, which reduce overfitting . This is critical for resolving electron density ambiguities in ligand-binding pockets.

Basic: What in vitro assays are used to evaluate the biological activity of this compound derivatives?

Methodological Answer:

Standard assays include:

- Antimicrobial activity : Broth microdilution assays against S. aureus or E. coli (MIC determination) .

- Anticancer activity : MTT or SRB assays on cancer cell lines (e.g., IC50 calculations) .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., Mnk2) or metabolic enzymes (e.g., NAD+ pathways) . Controls should include reference inhibitors (e.g., staurosporine for kinases) and solvent-only blanks.

Advanced: How can structure-activity relationship (SAR) studies address contradictory bioactivity data for this compound analogs?

Methodological Answer:

Contradictions often arise from off-target effects or assay variability. Systematic SAR requires:

- Functional group variation : Modifying substituents (e.g., nitro, fluoro, or methoxy groups) to correlate electronic effects with activity .

- Docking simulations : Using tools like AutoDock to predict binding modes to targets like MurC ligase (critical in bacterial peptidoglycan synthesis) .

- Meta-analysis : Aggregating data across studies to identify trends (e.g., fluoro-substituted analogs showing enhanced permeability but reduced solubility) .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

The compound is moderately stable in anhydrous, dark environments at 4°C. Degradation risks include hydrolysis of the amide bond in acidic/basic conditions and oxidation of the thiazole sulfur. Long-term storage in DMSO or ethanol at −20°C with desiccants is recommended . Stability should be monitored via HPLC every 6 months to detect degradation products like nicotinic acid or thiazole oxides .

Advanced: What mechanistic studies are needed to elucidate the role of this compound in NAD+ metabolic pathways?

Methodological Answer:

- Isotopic labeling : Use 13C-nicotinamide to track incorporation into NAD+ via LC-MS .

- Enzyme kinetics : Measure Km and Vmax for NAD+ synthetase in the presence of the compound .

- CRISPR knockouts : Validate target engagement by comparing NAD+ levels in wild-type vs. NADSYN1−/− cell lines . Contradictory data (e.g., activation vs. inhibition) may arise from tissue-specific isoform expression, requiring isoform-selective assays .

Basic: How are computational methods applied to predict the physicochemical properties of this compound?

Methodological Answer:

- Lipophilicity : Calculated using ClogP software (e.g., BioByte or ChemAxon) based on fragment contributions .

- Solubility : Predicted via QSPR models incorporating polar surface area and hydrogen-bond donors .

- pKa estimation : Tools like MarvinSketch predict ionization states (e.g., carboxamide pKa ~3.5) critical for bioavailability .

Advanced: What strategies mitigate toxicity risks during in vivo evaluation of this compound-based therapeutics?

Methodological Answer:

- Metabolite profiling : Identify hepatotoxic metabolites via liver microsome assays and LC-HRMS .

- Dose escalation studies : Use OECD guidelines to determine NOAEL (no observed adverse effect level) in rodent models .

- Prodrug design : Mask reactive groups (e.g., esterifying carboxamides) to reduce off-target effects . For example, ethyl ester derivatives show improved tolerability in preclinical models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.